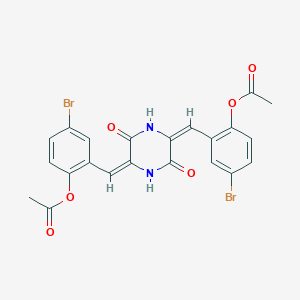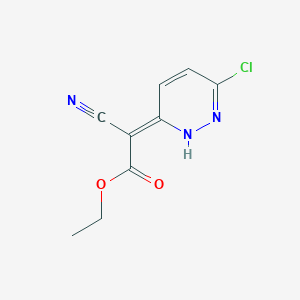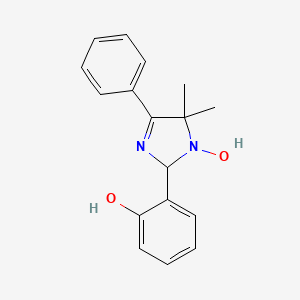![molecular formula C18H24N4O2 B3828887 2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)
2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol
説明
2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as MPMP, it is a potent inhibitor of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes.
作用機序
The mechanism of action of MPMP involves the inhibition of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, MPMP can induce cell cycle arrest and apoptosis in cancer cells, as well as enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects
MPMP has been shown to have a high selectivity for CK2, with minimal effects on other kinases. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, MPMP has been shown to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
MPMP has several advantages for lab experiments, including its high potency and selectivity for CK2, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MPMP, including the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects, as well as to investigate its potential applications in other diseases, such as viral infections and autoimmune disorders. Finally, the combination of MPMP with other drugs or therapies should be explored to enhance its therapeutic efficacy and minimize potential side effects.
Conclusion
In conclusion, MPMP is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of CK2 makes it a promising candidate for cancer treatment, while its neuroprotective and anti-inflammatory effects make it a potential candidate for the treatment of neurodegenerative disorders and inflammatory diseases. Further research is needed to fully understand its mechanisms of action and potential applications, but the future looks bright for this promising chemical compound.
科学的研究の応用
MPMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, MPMP has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, and to reduce inflammation in models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
2-[4-methyl-6-(3-morpholin-4-ylpropylamino)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-13-17(19-7-4-8-22-9-11-24-12-10-22)21-18(20-14)15-5-2-3-6-16(15)23/h2-3,5-6,13,23H,4,7-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVRXUVWGVVRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methyl-6-[(3-morpholinopropyl)amino]-2-pyrimidinyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B3828825.png)

![2-[6-(4-methoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B3828835.png)

![4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid](/img/structure/B3828844.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid](/img/structure/B3828852.png)
![3-(5-methyl-2-furyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3828855.png)
![6-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3828867.png)




![1-(2,4-dibromophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3828901.png)